molecular formula C21H20ClN3O B2399109 (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226431-89-5

(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2399109
CAS No.: 1226431-89-5
M. Wt: 365.86
InChI Key: ZUQQRMCGSIAJJK-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a quinoline-based compound featuring a 4-chlorophenylamino substituent at position 4 and a piperidin-1-yl methanone group at position 2. This compound’s structural uniqueness lies in its dual functionalization: the chlorophenyl group enhances lipophilicity and target affinity, while the piperidine moiety may influence bioavailability and receptor interactions .

Properties

IUPAC Name

[4-(4-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQQRMCGSIAJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with an amine group.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the piperidine reacts with a suitable leaving group on the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits structural features that are significant in drug design. The quinoline and piperidine moieties are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including those with piperidine substituents, have shown promising anticancer activities. For instance, studies have reported that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the 4-chlorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Quinoline-based compounds have been extensively studied for their antibacterial and antifungal activities. The incorporation of the piperidine ring has been shown to enhance the efficacy against resistant strains of bacteria. In vitro studies suggest that the compound exhibits significant antibacterial activity against various pathogens, making it a potential candidate for developing new antibiotics .

The biological profile of (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone reveals its potential in treating various diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Studies indicate that certain derivatives demonstrate effective AChE inhibition with IC50 values comparable to established drugs . This suggests potential applications in neuropharmacology.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of quinoline derivatives. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that enhance its yield and purity.

Microwave-Assisted Synthesis

Recent studies have adopted microwave-assisted synthesis techniques to produce quinoline derivatives efficiently. This method reduces reaction times and increases yields compared to traditional synthesis methods . The microwave-assisted approach allows for better control over reaction conditions, leading to higher purity products.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of this compound. Research has focused on modifying different substituents on the quinoline and piperidine rings to enhance potency and selectivity against specific biological targets .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values below 20 μM .
Study 2Antimicrobial EfficacyShowed effective antibacterial activity against multi-drug resistant strains .
Study 3NeuropharmacologyInhibitory effects on AChE with potential implications for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The chlorophenyl group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Position 4 Substitution Position 2 Substitution Key Differences
Target Compound Quinoline 4-Chlorophenylamino Piperidin-1-yl methanone Reference structure
2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl...methanone Pyrimidine Morpholinomethylphenylamino Hydroxymethylpiperidin-1-yl Pyrimidine core; morpholine group
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Quinoline 7-Chloro Piperazine-difluorocyclohexyl Piperazine; fluorinated cyclohexyl
3-((4-(4-Chlorophenyl)pyrimidin-2-yl)-1-yl)oxymethyl)quinolin-2(1H)-one Quinoline-Pyrimidine Pyrimidine-oxymethyl linkage N/A Hybrid scaffold; oxymethyl bridge
[Triazine-hydrazone derivative Triazine 4-Chlorophenylamino Piperidin-1-yl Triazine core; hydrazone linker
(4-Chlorophenyl)(piperidin-1-yl)methanone Benzene N/A Piperidin-1-yl methanone Simplified aromatic core

Key Observations :

  • Core Heterocycle: The quinoline core in the target compound distinguishes it from pyrimidine () or triazine () analogs, which may alter electronic properties and binding modes.
  • Substituent Diversity: Piperidine/pyrrolidine derivatives (e.g., ) are common, but modifications like morpholinomethyl () or difluorocyclohexyl () introduce varied steric and electronic effects.
  • Hybrid Structures: Compounds combining quinoline with pyrimidine () or triazine () highlight the role of multi-heterocyclic systems in modulating activity.

Physicochemical Data:

  • Molecular Weight: Estimated ~400–450 g/mol, comparable to hexahydroquinoline derivatives (: 466–545 g/mol) .
  • Melting Points : Expected range 90–150°C, aligning with analogs like the pyrimidine derivative (92–94°C, ) .
  • Solubility : The piperidine group may enhance water solubility relative to purely aromatic analogs (e.g., ) .

Inferred Activity:

  • Quinoline derivatives often target kinases or DNA topoisomerases. The 4-chlorophenyl group may enhance intercalation or receptor binding, as seen in antimalarial quinolines (e.g., chloroquine analogs) .

SAR Insights:

  • Position 4: The 4-chlorophenylamino group is critical for activity; replacement with morpholinomethyl () alters target specificity.
  • Position 2: Piperidin-1-yl methanone is a key pharmacophore; substitution with piperazine () may reduce metabolic stability but improve solubility.

Biological Activity

(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a synthetic compound that combines a quinoline core with a piperidine ring and a chlorophenyl group. This structural combination has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3OC_{21}H_{20}ClN_{3}O, with a molecular weight of approximately 365.9 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC21H20ClN3O
Molecular Weight365.9 g/mol
CAS Number1226431-89-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • DNA Intercalation : The quinoline core can intercalate into DNA, disrupting its function and promoting cell death.
  • Enzyme Inhibition : The chlorophenyl group can inhibit various enzymes, which may contribute to its anticancer and antimicrobial effects.
  • Cell Membrane Permeability : The piperidine ring enhances the compound's ability to cross cell membranes, increasing bioavailability.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The incorporation of the chlorophenyl group may enhance these effects by targeting bacterial enzyme systems.

Anticancer Activity

Quinoline derivatives are also being investigated for their antitumor properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through DNA damage mechanisms. The specific activity of this compound in cancer models is an area of ongoing research.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents against conditions like Alzheimer's disease and urinary tract infections.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study demonstrated that compounds similar to this compound exhibited moderate to strong antibacterial activity against several strains, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Mechanisms : In vitro studies have shown that related quinoline derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and oxidative stress induction.
  • Enzyme Inhibition Studies : Research highlighted the effectiveness of piperidine derivatives in inhibiting AChE, suggesting that the presence of the piperidine moiety in this compound may confer similar inhibitory effects .

Comparison with Similar Compounds

The unique combination of functional groups in this compound sets it apart from other quinoline or piperidine derivatives. For instance:

CompoundActivity TypeNotes
ChloroquineAntimalarialWell-studied for malaria treatment
PiperineAntioxidantFound in black pepper
ChlorpromazineAntipsychoticUsed for schizophrenia

The distinct structural features allow for a broader range of biological activities, making it a versatile candidate for drug development.

Q & A

Q. What are the common synthetic routes for synthesizing (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, including amide bond formation and carbonylation , with careful control of temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts. Key steps include:

  • Chlorophenyl group introduction : Halogenation reactions using reagents like thionyl chloride or phosphorus oxychloride .
  • Piperidine coupling : Nucleophilic substitution or coupling agents (e.g., EDCI, HOBt) to attach the piperidinyl moiety .
  • Quinoline core assembly : Cyclization reactions under reflux conditions .
    Critical factors include maintaining anhydrous conditions for moisture-sensitive steps and optimizing reaction times to minimize by-products .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Standard analytical techniques are employed:

  • Thin-layer chromatography (TLC) : To monitor reaction progress and purity using silica gel plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl proton signals at ~7.3 ppm) and piperidine ring conformation .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₂₁H₁₉ClN₃O₃ requires m/z 396.1112) .
  • HPLC : For purity assessment (>95% by area under the curve) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound, and what limitations exist?

Molecular docking and structure-activity relationship (SAR) analyses are used to predict binding affinities to targets (e.g., kinases, GPCRs):

  • Docking workflows : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with active sites, focusing on hydrogen bonding (quinoline N and chlorophenyl Cl) and hydrophobic contacts (piperidine ring) .
  • Limitations : Predictions may fail to account for solvent effects, protein flexibility, or off-target interactions, necessitating experimental validation via SPR or ITC .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Contradictions may arise from variations in assay conditions or target specificity. Mitigation strategies include:

  • Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines) .
  • Meta-analysis : Compare structural analogs (e.g., pyrimidine vs. pyridine substitutions) to identify activity-determining motifs .
  • Orthogonal validation : Confirm activity using complementary techniques (e.g., enzymatic assays vs. cell viability tests) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

SAR optimization involves systematic modifications:

  • Substituent variation : Replace the chlorophenyl group with fluorophenyl or methyl groups to alter lipophilicity .
  • Piperidine ring modification : Introduce sp³-hybridized nitrogen or alkyl chains to enhance metabolic stability .
  • Quinoline core tweaks : Add hydroxyl or methoxy groups to improve solubility .
    Example : A study of analogs showed that pyrimidine-substituted derivatives exhibited 10-fold higher kinase inhibition than pyridine analogs .

Q. What experimental techniques are suitable for studying the compound’s interaction with biological macromolecules?

  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .
  • X-ray crystallography : Resolves 3D binding modes in protein-ligand complexes .
  • Fluorescence polarization : Assesses competitive displacement of fluorescent probes .

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